Fmoc-Lys-Oall
Overview
Description
Fmoc-Lys-Oall is a lysine derivative used primarily in peptide synthesis. It is a compound where the lysine amino acid is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminus and an allyl ester (Oall) group at the C-terminus. This dual protection allows for selective deprotection and modification during peptide synthesis, making it a valuable tool in the field of organic chemistry and biochemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Lys-Oall typically involves the protection of the lysine amino acid. The Fmoc group is introduced by reacting the amine group of lysine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The allyl ester group is then introduced at the carboxyl terminus using allyl alcohol and a coupling reagent like dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reactions are carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Lys-Oall undergoes several types of chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the allyl ester group can be removed using palladium-catalyzed hydrogenation.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group of lysine is coupled with other amino acids to form peptide bonds.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) for Fmoc removal; palladium on carbon (Pd/C) with hydrogen gas for allyl ester removal.
Coupling: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) for peptide bond formation.
Major Products Formed
The major products formed from these reactions are peptides with specific sequences and functionalities, depending on the amino acids and protecting groups used in the synthesis .
Scientific Research Applications
Chemistry
In chemistry, Fmoc-Lys-Oall is used in the synthesis of complex peptides and proteins. It allows for the selective protection and deprotection of functional groups, facilitating the stepwise assembly of peptide chains .
Biology
In biological research, this compound is used to study protein-protein interactions, enzyme functions, and cellular signaling pathways. It is also used in the development of peptide-based drugs and therapeutic agents .
Medicine
In medicine, this compound is used in the synthesis of peptide-based vaccines and diagnostic tools. It is also used in the development of novel drug delivery systems and biomaterials for tissue engineering .
Industry
In the industrial sector, this compound is used in the large-scale production of therapeutic peptides and proteins. It is also used in the development of new materials for biotechnology applications .
Mechanism of Action
The mechanism of action of Fmoc-Lys-Oall involves the selective protection and deprotection of the lysine amino acid. The Fmoc group protects the amino group, preventing unwanted reactions during peptide synthesis. The allyl ester group protects the carboxyl group, allowing for selective deprotection and modification at specific stages of the synthesis . The molecular targets and pathways involved depend on the specific peptide or protein being synthesized and its intended application .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Lys(Boc)-OH: Another lysine derivative with a tert-butyloxycarbonyl (Boc) protecting group at the side chain amino group.
Fmoc-Lys(Mtt)-OH: A lysine derivative with a 4-methyltrityl (Mtt) protecting group at the side chain amino group.
Uniqueness
Fmoc-Lys-Oall is unique due to its dual protection strategy, which allows for selective deprotection and modification during peptide synthesis. This makes it highly versatile and useful for the synthesis of complex peptides and proteins .
Properties
IUPAC Name |
prop-2-enyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-2-15-29-23(27)22(13-7-8-14-25)26-24(28)30-16-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h2-6,9-12,21-22H,1,7-8,13-16,25H2,(H,26,28)/t22-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXOBMIHCYCHQB-QFIPXVFZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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